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Compound of Interest

Compound Name: Sulfo-Cy7.5 NHS ester

Cat. No.: B12407794

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester,
a near-infrared (NIR) fluorescent dye widely utilized for the stable labeling of proteins,
antibodies, and other biomolecules. We will explore its core mechanism of action, detail its
guantitative properties, and provide comprehensive experimental protocols for its effective use
in research and development.

Core Mechanism of Action: Covalent Amide Bond
Formation

The primary function of Sulfo-Cy7.5 NHS ester is to covalently attach the highly fluorescent
Sulfo-Cy7.5 dye to a target molecule. This is achieved through a specific and efficient chemical
reaction between the N-hydroxysuccinimide (NHS) ester group on the dye and primary amine
groups (-NH2) present on the target biomolecule.

The reaction proceeds via nucleophilic acyl substitution. The primary amine, typically found on
the N-terminus of a protein or the side chain of lysine residues, acts as a nucleophile, attacking
the carbonyl carbon of the NHS ester.[1] This leads to the formation of a highly stable amide
bond, permanently linking the dye to the biomolecule, and the release of NHS as a byproduct.

[1][]
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The efficiency of this reaction is highly pH-dependent.[3][4] The optimal pH range is between
7.2 and 8.5.[2] Below this range, the primary amines are protonated (-NHs*), rendering them
non-nucleophilic and halting the reaction.[3][5] Above this range, the rate of hydrolysis of the
NHS ester itself increases significantly, which competes with the desired amine reaction and
reduces labeling efficiency.[2][3]

The key components of the molecule dictate its utility:

o Sulfo Group: The presence of sulfonate groups (-SO3s) confers high water solubility to the
dye.[2][6] This is critical for biological applications, as it prevents aggregation and ensures
the dye's compatibility in aqueous buffer systems without the need for organic solvents.[2]

e Cy7.5 Moiety: This cyanine dye is a potent near-infrared fluorophore.[7][8][9] Its fluorescence
in the NIR spectrum (approximately 750-800 nm) is highly advantageous for in vivo imaging
and other biological applications, as it minimizes autofluorescence from endogenous
molecules in tissues, leading to a higher signal-to-noise ratio and deeper tissue penetration.

[9]

e NHS Ester Group: This is the amine-reactive functional group that enables the
straightforward and specific covalent conjugation to biomolecules.[2][3][6]
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Mechanism of Sulfo-Cy7.5 NHS Ester Conjugation
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Caption: Reaction mechanism of Sulfo-Cy7.5 NHS ester with a primary amine.

Quantitative Spectroscopic Data

The performance of a fluorophore is defined by its spectroscopic properties. The following table
summarizes the key quantitative data for Sulfo-Cy7.5.
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Property Value Reference(s)
Excitation Maximum (Aex) ~778 nm [6][10]
Emission Maximum (Aem) ~797 nm [6][10]
Molar Extinction Coefficient () ~222,000 cm-1M-1 [6][10]
Fluorescence Quantum Yield

~0.21 [6]
(P)
Correction Factor (CF280) ~0.09 [10]

Note: Spectral properties can be slightly influenced by the local environment and solvent.

Experimental Protocol: Protein Labeling

This section provides a detailed, generalized protocol for the covalent labeling of a protein,

such as an antibody, with Sulfo-Cy7.5 NHS ester.

Materials and Reagent Preparation

Protein Solution: Prepare the protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL in
an amine-free buffer.[11] Recommended buffers include 0.1 M sodium bicarbonate or
phosphate buffer with a pH of 8.3-8.5.[3] Buffers containing primary amines, such as Tris, are
not recommended as they will compete in the reaction.[3][11]

Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy7.5 NHS ester in a small
amount of anhydrous dimethyl sulfoxide (DMSO) or water to create a 10 mM stock solution.
[12] This solution is unstable and should be used promptly.[12][13]

Purification Column: A desalting spin column (gel filtration) suitable for the size of the target
protein is required to separate the labeled protein from unreacted dye.[3][14]

Labeling Procedure

Calculate Reagent Volumes: Determine the amount of dye needed. A common starting point
is a 10-fold molar excess of dye to protein.[11] The optimal ratio may need to be determined
empirically for each specific protein.
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e Reaction: Add the calculated volume of the 10 mM dye stock solution to the protein solution.
Mix gently by pipetting or brief vortexing.

 Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight
on ice, protected from light.[3][5]

Purification of the Conjugate

o Column Equilibration: Prepare the desalting spin column according to the manufacturer's
instructions, typically by washing with the reaction buffer.

o Separation: Apply the entire reaction mixture to the center of the equilibrated column.

o Elution: Centrifuge the column to elute the high-molecular-weight labeled protein, while the
smaller, unreacted dye molecules are retained in the column matrix.[15] The purified, labeled
protein is collected in the provided tube.

Characterization: Calculating the Degree of Labeling
(DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each
protein molecule.[14][16] It is a critical parameter for ensuring experimental reproducibility.[17]
For most antibodies, an optimal DOL is between 2 and 10.[18]

o Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified
conjugate at 280 nm (Azso) and at the dye's absorbance maximum (~778 nm, Amax).

e Calculate Protein Concentration:
o Protein Concentration (M) = [Azso - (Amax X CF2s80)] / €_protein

o Where CFzso is the dye's correction factor at 280 nm (see table) and €_protein is the molar
extinction coefficient of the protein (e.g., ~210,000 M~*cm~* for 1gG).[18]

¢ Calculate Dye Concentration:

o Dye Concentration (M) = Amax / €_dye
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o Where ¢_dye is the molar extinction coefficient of the dye (see table).

¢ Calculate DOL:

o DOL = Dye Concentration / Protein Concentration
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Experimental Workflow for Protein Labeling
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Caption: A typical workflow for labeling proteins with Sulfo-Cy7.5 NHS ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. glenresearch.com [glenresearch.com]
e 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
e 3. lumiprobe.com [lumiprobe.com]

e 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester
Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

o 5. interchim.fr [interchim.fr]

e 6. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
e 7. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
e 8. lumiprobe.com [lumiprobe.com]

e 9. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

e 10. lumiprobe.com [lumiprobe.com]

e 11. researchgate.net [researchgate.net]

e 12. docs.aathio.com [docs.aatbio.com]

e 13. mesoscale.com [mesoscale.com]

e 14. documents.thermofisher.com [documents.thermofisher.com]

e 15, interchim.fr [interchim.fr]

e 16. support.nanotempertech.com [support.nanotempertech.com]

e 17. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

» 18. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

 To cite this document: BenchChem. [Sulfo-Cy7.5 NHS Ester: A Technical Guide to its
Mechanism and Application]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12407794#sulfo-cy7-5-nhs-ester-mechanism-of-
action]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12407794?utm_src=pdf-custom-synthesis
https://www.glenresearch.com/reports/gr32-26
https://www.thermofisher.com/sg/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://www.jyi.org/2006-october/2017/10/20/studying-ph-dependence-of-a-peptide-modification-with-an-n-hydroxysuccinimide-ester-using-mass-spectrometry
https://www.jyi.org/2006-october/2017/10/20/studying-ph-dependence-of-a-peptide-modification-with-an-n-hydroxysuccinimide-ester-using-mass-spectrometry
https://www.interchim.fr/ft/I/IO0510.pdf
https://broadpharm.com/product/bp-28891
https://www.antibodies.com/catalog/assistive-reagents/sulfo-cyanine-7-5-nhs-ester-a270305
https://www.lumiprobe.com/p/sulfo-cy75-nhs-ester
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine7-5/
https://www.lumiprobe.com/p/sulfo-cyanine75-amine
https://www.researchgate.net/post/Is_there_a_labeling_process_for_Sulfo-Cyanine7_CY7
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-sulfo-cyanine-5-nhs-ester-version-57aa230f4a.pdf
https://www.mesoscale.com/~/media/files/technical%20notes/msd%20sulfo-tag%20nhs-ester.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/brochures/TR0031-Calc-FP-ratios.pdf
https://www.interchim.fr/ft/A/AWHGQ0.pdf
https://support.nanotempertech.com/hc/en-us/articles/36123388636049-Degree-of-labeling-DOL
https://www.aatbio.com/tools/degree-of-labeling-calculator
https://www.aatbio.com/resources/application-notes/how-to-determine-the-degree-of-labeling
https://www.benchchem.com/product/b12407794#sulfo-cy7-5-nhs-ester-mechanism-of-action
https://www.benchchem.com/product/b12407794#sulfo-cy7-5-nhs-ester-mechanism-of-action
https://www.benchchem.com/product/b12407794#sulfo-cy7-5-nhs-ester-mechanism-of-action
https://www.benchchem.com/product/b12407794#sulfo-cy7-5-nhs-ester-mechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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